molecular formula C19H21N5OS B14446581 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4,6-dimethylpyridin-2-yl)thiourea CAS No. 74051-61-9

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4,6-dimethylpyridin-2-yl)thiourea

Cat. No.: B14446581
CAS No.: 74051-61-9
M. Wt: 367.5 g/mol
InChI Key: FBGPIEADKJHTQI-UHFFFAOYSA-N
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Description

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4,6-dimethylpyridin-2-yl)thiourea is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4,6-dimethylpyridin-2-yl)thiourea typically involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole with 4,6-dimethyl-2-aminopyridine in the presence of thiourea. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4,6-dimethylpyridin-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as an enzyme inhibitor or ligand for studying protein interactions.

    Medicine: Possible applications in drug development, particularly for its potential anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4,6-dimethylpyridin-2-yl)thiourea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylpyridin-2-yl)thiourea
  • 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4,6-dimethylpyridin-2-yl)urea

Uniqueness

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4,6-dimethylpyridin-2-yl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

74051-61-9

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4,6-dimethylpyridin-2-yl)thiourea

InChI

InChI=1S/C19H21N5OS/c1-12-10-13(2)20-16(11-12)21-19(26)22-17-14(3)23(4)24(18(17)25)15-8-6-5-7-9-15/h5-11H,1-4H3,(H2,20,21,22,26)

InChI Key

FBGPIEADKJHTQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C

Origin of Product

United States

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